molecular formula C12H10FNO2 B457842 N-(4-fluorophenyl)-5-methyl-2-furamide

N-(4-fluorophenyl)-5-methyl-2-furamide

Cat. No.: B457842
M. Wt: 219.21g/mol
InChI Key: NHXAZSHTQSMJPR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-2-furamide is a furan-based carboxamide derivative characterized by a 4-fluorophenyl group attached to the amide nitrogen and a methyl substituent at the 5-position of the furan ring.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C12H10FNO2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15)

InChI Key

NHXAZSHTQSMJPR-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Benzoylphenyl-Furamides

Compounds 4a (para-benzoyl), 4b (meta-benzoyl), and 4c (ortho-benzoyl) () demonstrate that substitution patterns significantly impact biological activity. For instance:

  • 4a (para-substituted) showed the highest anti-hyperlipidemic activity in vivo, reducing plasma LDL-C and TG levels more effectively than 4b or 4c .
  • N-(4-fluorophenyl)-5-methyl-2-furamide differs in lacking a benzoyl group but shares a para-substituted aryl moiety. The fluorine atom may enhance metabolic stability compared to bulkier benzoyl groups, though this requires experimental validation.

Table 1: Anti-Hyperlipidemic Activity of Benzoylphenyl-Furamides

Compound Substituent Position HDL-C Increase (%) LDL-C Reduction (%)
4a Para 28.5 39.2
4b Meta 18.7 24.8
4c Ortho 12.3 15.6

Halogen-Substituted Analogs

highlights that halogen size (F, Cl, Br, I) in N-(4-halophenyl)maleimides had minimal impact on MGL inhibition:

  • 4-Fluorophenyl (IC₅₀ = 5.18 µM) vs. 4-Iodophenyl (IC₅₀ = 4.34 µM) showed comparable potency .
  • This suggests that electronic effects (e.g., fluorine’s electronegativity) may be less critical than steric factors in certain contexts.

Bioisosteric Replacements: Pyrazole vs. Furan

The pyrazole-carboxamide 3,5-AB-CHMFUPPYCA () shares a 4-fluorophenyl group but replaces the furan with a pyrazole ring. Key differences include:

  • Hydrogen bonding : Pyrazole’s nitrogen atoms enable stronger interactions with targets compared to furan’s oxygen.
  • Synthetic complexity : Pyrazole derivatives often require regiospecific synthesis to avoid isomer formation, unlike the more straightforward furan-based analogs .

Substituent Effects on Physicochemical Properties

  • 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide () incorporates a sulfamoyl group, enhancing solubility but reducing lipophilicity compared to the methyl group in This compound .

Table 2: Physical Properties of Furamide Derivatives

Compound Melting Point (°C) Solubility (LogP)
This compound Not reported Estimated ~3.1*
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide 218–220 1.8
4a (para-benzoyl) 165–167 2.9

*Estimated based on methyl and fluorophenyl contributions.

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